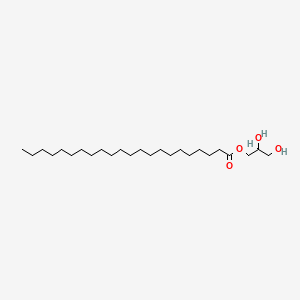
Glyceryl behenate
Übersicht
Beschreibung
Glycerinbehenat, auch bekannt als Glycerolbehenat oder Glycerinbehenat, ist eine Verbindung, die in der pharmazeutischen, kosmetischen und Lebensmittelindustrie weit verbreitet ist. Es ist ein Ester aus Glycerin und Behensäure, der hauptsächlich als Hilfsstoff in verschiedenen Formulierungen verwendet wird. In der Kosmetik dient es als Viskositätserhöhungsmittel, während es in der Pharmazie als Gleitmittel und Beschichtungsmittel für Tabletten und Kapseln verwendet wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Glycerinbehenat wird durch die Veresterung von Behensäure mit Glycerin synthetisiert. Der Prozess umfasst die folgenden Schritte :
Zugabe von Behensäure und Glycerin: Behensäure und Glycerin werden einem Reaktor zugegeben und gründlich gerührt.
Dehydratisierung und Veresterung: Das Gemisch wird direkt erhitzt, um eine Dehydratisierung und Veresterungsreaktion zu induzieren. Dieser Schritt erfordert keinen Katalysator, was den Prozess einfacher und umweltfreundlicher macht.
Entfärbung: Aktivierte Kohle wird zur Entfärbung zugegeben, und das Gemisch wird heiß filtriert.
Kristallisation: Reines Wasser wird zugegeben, und das Gemisch wird abgekühlt, um eine Kristallisation zu ermöglichen.
Zentrifugation und Trocknung: Das kristallisierte Produkt wird zentrifugiert, getrocknet und zerkleinert, um Glycerinbehenat zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Glycerinbehenat folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess ist so konzipiert, dass Abfall minimiert und die Ausbeute maximiert wird, was ihn für die großtechnische Herstellung geeignet macht .
Wissenschaftliche Forschungsanwendungen
Glycerinbehenat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung :
Pharmazeutika: Als lipidischer Beschichtungs-Hilfsstoff und bei der Herstellung von Retardtabletten eingesetzt. Es wird auch zur Verkapselung verschiedener Arzneimittel wie Retinoiden und Aceclofenac eingesetzt, um ihre Stabilität und Bioverfügbarkeit zu verbessern.
Kosmetik: Handelt als nicht-komedogenes Inhaltsstoff, der die Textur und Verteilbarkeit von Hautpflegeprodukten verbessert. Es wird auch in der Formulierung von festen Lipid-Nanopartikeln und nanostrukturierten Lipid-Trägern verwendet.
Lebensmittelindustrie: Als Emulgator und Stabilisator in verschiedenen Lebensmitteln verwendet.
Wirkmechanismus
Glycerinbehenat entfaltet seine Wirkungen hauptsächlich durch seine physikalischen Eigenschaften :
Weichmacher und Gleitmittel: Es bildet eine schützende Barriere auf der Haut oder der Tablettenoberfläche, reduziert die Reibung und verbessert die Textur.
Kontinuierliche Freisetzung: In pharmazeutischen Formulierungen wirkt es als Matrixbildner, der die Freisetzung der Wirkstoffe im Laufe der Zeit kontrolliert.
Verkapselung: Es verkapselt Wirkstoffe, schützt sie vor Abbau und verbessert ihre Bioverfügbarkeit.
Wirkmechanismus
Target of Action
Glyceryl behenate, also known as Behenin or Monodocosanoin, is primarily targeted at the skin and hair. It is used in cosmetics, foods, and oral pharmaceutical formulations . In cosmetics, it is mainly used as a viscosity-increasing agent in emulsions . In pharmaceutical formulations, this compound is mainly used as a tablet and capsule lubricant and as a lipidic coating excipient .
Mode of Action
This compound works by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets . It positions itself at the interface of oily and aqueous phases, enabling the dispersion of these two fractions that are originally non-miscible .
Biochemical Pathways
This compound is a mixture of various esters of behenic acid and glycerol (glycerides) . The mixture predominantly contains the diester glyceryl dibehenate . It has been investigated for use in the preparation of sustained release tablets as a matrix-forming agent for the controlled release of water-soluble drugs .
Pharmacokinetics
The SLNs of this compound can overcome challenges for oral bioavailability enhancement via bypassing efflux transport and avoiding hepatic portal blood uptake by promoting intestinal lymphatic transport .
Result of Action
This compound serves as a skin conditioning agent, an emollient, and a surfactant that promotes emulsification . It helps to soften the skin, improving its feel and texture while enabling the mixture of otherwise unmixable ingredients, like oil and water in formulations . When applied on skin or hair, it forms a protective film over it, keeping the moisture within the skin or hair strands, allowing it to stay moist .
Action Environment
This compound is highly versatile and suitable for a broad spectrum of skin types, from dry to oily, and everything in-between . Thanks to its skin conditioning properties, it can help maintain the skin’s hydration, making it beneficial for those with dry and dehydrated skin . It is entirely plant-derived, often landed from sources like rapeseed oil, making it a cruelty-free and vegan-friendly ingredient .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl behenate is synthesized through the esterification of behenic acid with glycerol. The process involves the following steps :
Addition of Behenic Acid and Glycerol: Behenic acid and glycerol are added to a reactor and thoroughly stirred.
Dehydration and Esterification: The mixture is directly heated to induce a dehydration and esterification reaction. This step does not require a catalyst, making the process simpler and more environmentally friendly.
Decolorization: Activated carbon is added for decolorization, and the mixture is filtered while hot.
Crystallization: Purified water is added, and the mixture is cooled to allow crystallization.
Centrifugation and Drying: The crystallized product is centrifuged, dried, and crushed to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to minimize waste and maximize yield, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glycerinbehenat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Esterbindungen in Glycerinbehenat können hydrolysiert werden, um Glycerin und Behensäure zu erzeugen.
Oxidation: Unter bestimmten Bedingungen kann Glycerinbehenat oxidiert werden, was zur Bildung von Peroxiden und anderen Oxidationsprodukten führt.
Reduktion: Reduktionsreaktionen können Glycerinbehenat in seine entsprechenden Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Hydrolyse: In der Regel unter sauren oder basischen Bedingungen durchgeführt, wie z. B. Salzsäure oder Natriumhydroxid.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Hauptsächlich gebildete Produkte
Hydrolyse: Glycerin und Behensäure.
Oxidation: Peroxide und andere Oxidationsprodukte.
Reduktion: Entsprechende Alkohole.
Vergleich Mit ähnlichen Verbindungen
Glycerinbehenat wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B. Glycerylpalmitostearat und Cetylalcohol :
Glycerylpalmitostearat: Ähnlich in seiner Verwendung als lipidischer Hilfsstoff, aber es hat unterschiedliche Schmelzeigenschaften und Stabilität.
Cetylalcohol: Als Weichmacher und Verdickungsmittel in Kosmetika verwendet, aber es fehlen die Verkapselungseigenschaften von Glycerinbehenat.
Schlussfolgerung
Glycerinbehenat ist eine vielseitige Verbindung mit vielfältigen Anwendungen in der Pharmazie, Kosmetik und Lebensmittelindustrie. Seine einzigartigen Eigenschaften, wie z. B. Nicht-Komedogeneität und die Fähigkeit, stabile Lipid-Nanopartikel zu bilden, machen es zu einem wertvollen Inhaltsstoff in verschiedenen Formulierungen.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015809 | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30233-64-8, 77538-19-3, 6916-74-1 | |
| Record name | Glyceryl monobehenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl behenate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Docosanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL MONOBEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceryl behenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


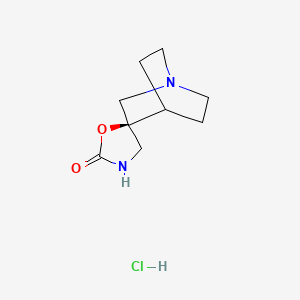



![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)

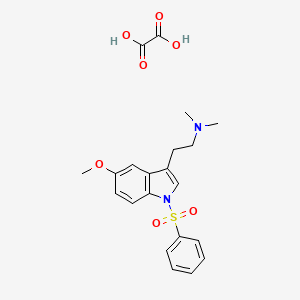

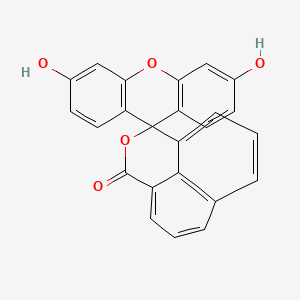
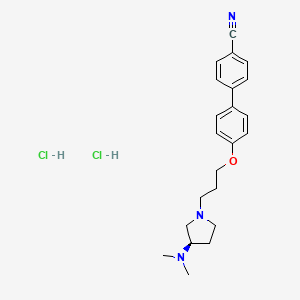
![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
